5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid
Overview
Description
5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid is a fluorinated heterocyclic compound. The presence of both difluoromethoxy and trifluoromethyl groups imparts unique chemical properties, making it valuable in various scientific and industrial applications. The compound’s structure includes a pyrazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of pyrazole derivatives, which can be achieved using reagents such as trifluoromethyl iodide and a radical initiator . The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethylating agents .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of photoredox catalysis and metal-free defluorinative arylation methods can also be employed to streamline the synthesis and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the difluoromethoxy and trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid has significant applications in:
Chemistry: Used as a building block for the synthesis of complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacokinetic properties and metabolic stability.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mechanism of Action
The mechanism of action of 5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid involves its interaction with specific molecular targets. The trifluoromethyl and difluoromethoxy groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological targets. The compound may inhibit or activate specific enzymes or receptors, leading to its desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethoxy)-2-(trifluoromethyl)phenylboronic acid
- Trifluoromethyl triflate
- Trifluoromethylated heterocyclic compounds
Uniqueness
5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid is unique due to the combination of difluoromethoxy and trifluoromethyl groups on a pyrazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds .
Properties
IUPAC Name |
[3-(difluoromethoxy)-5-(trifluoromethyl)-1H-pyrazol-4-yl]methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2O4S/c7-5(8)17-4-2(1-18(14,15)16)3(12-13-4)6(9,10)11/h5H,1H2,(H,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCPUQYOVZYBMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(NN=C1OC(F)F)C(F)(F)F)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701009436 | |
Record name | 5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1379794-42-9 | |
Record name | 5-(Difluoromethoxy)-3-(trifluoromethyl)-1H-pyrazole-4-methanesulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701009436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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